6-Bromo-4,4-difluoro-isoquinolin-3-one
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Overview
Description
6-Bromo-4,4-difluoro-isoquinolin-3-one is an organic compound with the molecular formula C9H4BrF2NO It is a derivative of isoquinoline, characterized by the presence of bromine and fluorine atoms at specific positions on the isoquinoline ring
Preparation Methods
The synthesis of 6-Bromo-4,4-difluoro-isoquinolin-3-one typically involves organic synthesis techniques. One common method is the bromination of 4,4-difluoro-isoquinolin-3-one. The reaction conditions must be carefully controlled to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
6-Bromo-4,4-difluoro-isoquinolin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-4,4-difluoro-isoquinolin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-difluoro-isoquinolin-3-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-4,4-difluoro-isoquinolin-3-one can be compared with other isoquinoline derivatives, such as:
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Another brominated isoquinoline derivative with different substitution patterns and properties.
4,4-Difluoro-isoquinolin-3-one: Lacks the bromine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C9H4BrF2NO |
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Molecular Weight |
260.03 g/mol |
IUPAC Name |
6-bromo-4,4-difluoroisoquinolin-3-one |
InChI |
InChI=1S/C9H4BrF2NO/c10-6-2-1-5-4-13-8(14)9(11,12)7(5)3-6/h1-4H |
InChI Key |
DJQNNYPRCKMGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N=C2)(F)F |
Origin of Product |
United States |
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